N-palmitoyl-d31-D-erythro-sphingosine
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Overview
Description
N-palmitoyl-d31-D-erythro-sphingosine, also known as 16:0-d31 Ceramide, is a deuterated analog of ceramide. Ceramides are a family of lipid molecules composed of sphingosine and a fatty acid. They are found in high concentrations within the cell membrane of eukaryotic cells and play a crucial role in cellular signaling, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-palmitoyl-d31-D-erythro-sphingosine is synthesized through the acylation of sphingosine with palmitic acid. The deuterated version involves the use of deuterated palmitic acid (palmitic acid-d31) to achieve the desired deuteration. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the purification of the product through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-palmitoyl-d31-D-erythro-sphingosine undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide 1-phosphate.
Hydrolysis: Hydrolysis of ceramides results in the formation of sphingosine and fatty acids.
Acylation: Ceramides can be acylated to form more complex sphingolipids.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Acylation: Requires acylating agents like acyl chlorides or anhydrides in the presence of catalysts.
Major Products Formed
Ceramide 1-phosphate: Formed through oxidation.
Sphingosine and fatty acids: Formed through hydrolysis.
Complex sphingolipids: Formed through acylation.
Scientific Research Applications
N-palmitoyl-d31-D-erythro-sphingosine is widely used in scientific research due to its role in cellular processes. Some applications include:
Mechanism of Action
N-palmitoyl-d31-D-erythro-sphingosine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cellular processes such as apoptosis and differentiation. The compound activates ceramide-activated protein kinases and phosphatases, leading to downstream signaling events that influence cell fate .
Comparison with Similar Compounds
Similar Compounds
N-palmitoyl-D-erythro-sphingosine: The non-deuterated analog of N-palmitoyl-d31-D-erythro-sphingosine.
N-stearoyl-D-erythro-sphingosine: A ceramide with a stearic acid moiety instead of palmitic acid.
N-lignoceroyl-D-erythro-sphingosine: A ceramide with a lignoceric acid moiety.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical techniques like LC-MS. The deuteration provides a distinct mass difference, allowing for accurate quantification and analysis .
Properties
Molecular Formula |
C34H95NO3 |
---|---|
Molecular Weight |
597.3 g/mol |
IUPAC Name |
2-deuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]acetamide;deuteriomethane;dideuteriomethane;tetradeuteriomethane |
InChI |
InChI=1S/C20H39NO3.14CH4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23;;;;;;;;;;;;;;/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23);14*1H4/b16-15+;;;;;;;;;;;;;;/t19-,20+;;;;;;;;;;;;;;/m0............../s1/i2D;5*1D4;1D2;8*1D |
InChI Key |
YKCDXPWNHDQHAH-NFJZIWBPSA-N |
Isomeric SMILES |
[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C.[2H]C[2H].[2H]CC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O.[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H].[2H]C([2H])([2H])[2H] |
Canonical SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O |
Origin of Product |
United States |
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